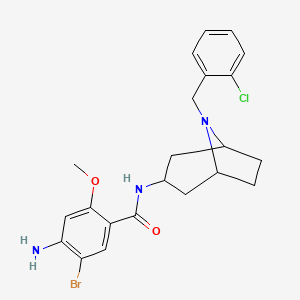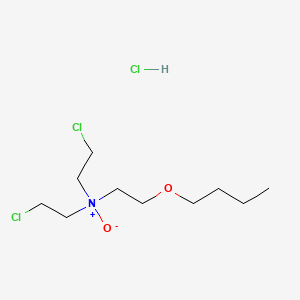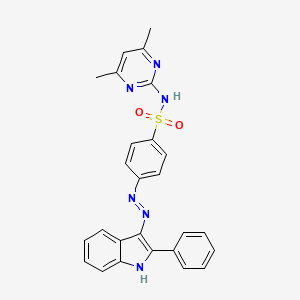
N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide typically involves the following steps:
Formation of the Azo Group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction with sulfonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the azo group can yield amines.
Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide: can be compared with other azo compounds such as:
Uniqueness
Structural Features: The presence of both pyrimidinyl and indolyl groups makes it unique.
Applications: Its specific applications in research and industry differentiate it from other azo compounds.
特性
CAS番号 |
88151-92-2 |
|---|---|
分子式 |
C26H22N6O2S |
分子量 |
482.6 g/mol |
IUPAC名 |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(2-phenyl-1H-indol-3-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H22N6O2S/c1-17-16-18(2)28-26(27-17)32-35(33,34)21-14-12-20(13-15-21)30-31-25-22-10-6-7-11-23(22)29-24(25)19-8-4-3-5-9-19/h3-16,29H,1-2H3,(H,27,28,32) |
InChIキー |
UNEZKUFEEBIWDT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


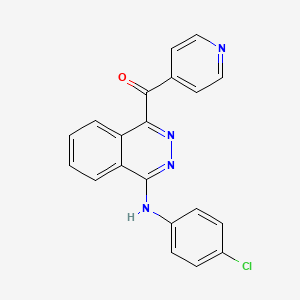
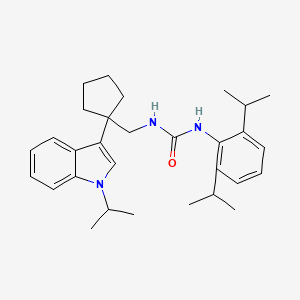
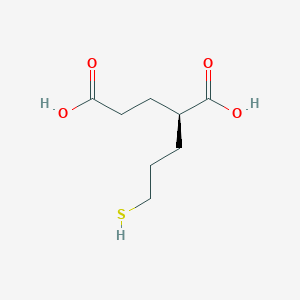

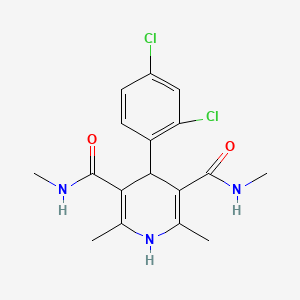

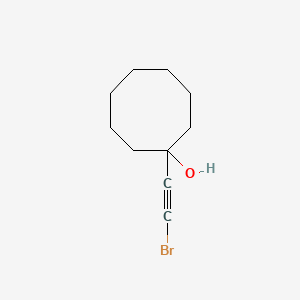
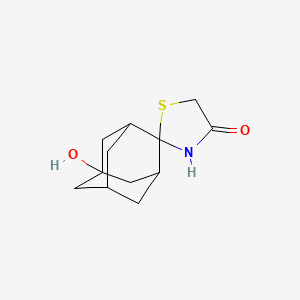
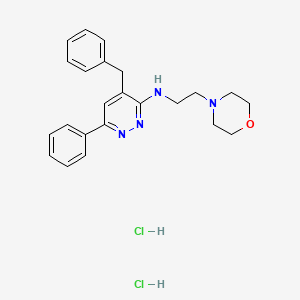
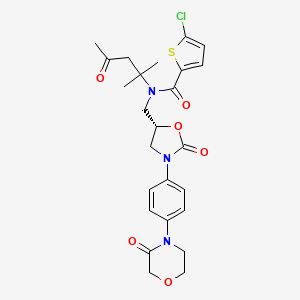
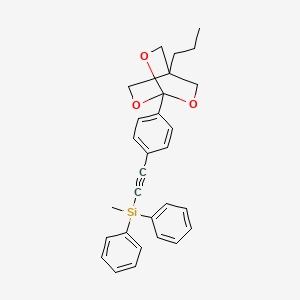
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
